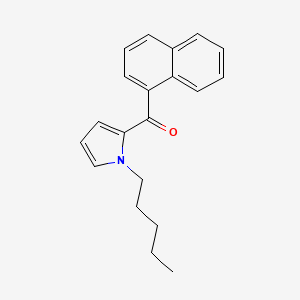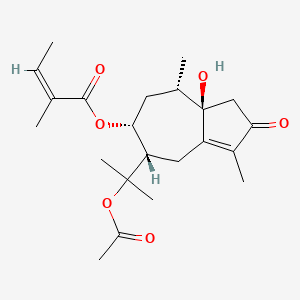
(1S,3R)-3-Hydroxycyclopentane acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Biotechnological and Medicinal Applications
Biotechnological Applications
Lactic acid, a structurally similar compound to (1S,3R)-3-Hydroxycyclopentane acetic acid, is significantly produced via biomass fermentation and is pivotal in synthesizing biodegradable polymers. It serves as a crucial feedstock in green chemistry, leading to the production of several valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes (Gao, Ma, & Xu, 2011).
Medicinal and Therapeutic Applications
Jasmonic acid, closely related to (1S,3R)-3-Hydroxycyclopentane acetic acid, and its derivatives exhibit a wide range of biological activities and are considered potential therapeutic agents. These compounds show promise in prophylaxis, treatment, and support of cancer therapy due to mechanisms like altered cellular ATP levels, induction of apoptosis, and re-differentiation through Mitogen Activated Protein Kinases (MAPKs). They also show synergy with other known drugs such as cisplatin, paclitaxel, or doxorubicin (Jarocka-Karpowicz & Markowska, 2021).
Chemical and Environmental Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), structurally similar to (1S,3R)-3-Hydroxycyclopentane acetic acid, are recognized for their antioxidant properties. Studies have focused on structure-activity relationships (SARs) of HCAs, suggesting that the presence of an unsaturated bond in the side chain and ortho-dihydroxy phenyl group (catechol moiety) significantly contribute to antioxidant activity. These insights are vital in medicinal chemistry for optimizing molecular structures for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Wastewater Disinfection
Peracetic acid, structurally akin to (1S,3R)-3-Hydroxycyclopentane acetic acid, is noted for its strong disinfectant properties, making it a candidate for wastewater effluent treatment. Its broad spectrum of activity, coupled with advantages like absence of toxic residuals and no need for dechlorination, positions it as a valuable agent in wastewater management, despite challenges like increased organic content due to acetic acid and its high cost (Kitis, 2004).
Dermatological and Cosmetic Applications
Dermatological and Cosmetic Uses
Hydroxy acids (HAs), sharing functional groups with (1S,3R)-3-Hydroxycyclopentane acetic acid, are widely used in cosmetic and therapeutic formulations for beneficial skin effects. Their applications range from treating photoaging, acne, and pigmentation disorders to cosmetic formulations for skin rejuvenation. Safety evaluation, particularly regarding prolonged sun-exposed skin use, is crucial, highlighting the need for understanding the biological mechanisms of HAs and their impact on processes like melanogenesis (Kornhauser, Coelho, & Hearing, 2010).
Eigenschaften
Produktname |
(1S,3R)-3-Hydroxycyclopentane acetic acid |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.2 |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
IKGUMJUGKJCELW-NTSWFWBYSA-N |
SMILES |
O[C@H]1C[C@@H](CC(O)=O)CC1 |
Synonyme |
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl (1aS,4S,4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B1160333.png)